1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)-

Physicochemical profiling ADME prediction SAR studies

1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)- (CAS 80712-08-9) is a synthetic piperazine carboxamidine derivative with the molecular formula C14H20N4O2 and a molecular weight of 276.33 g/mol. This compound belongs to a subclass of 1-piperazinecarboxamides bearing a 4-aryl substituent and an N-methylcarbamoyl (methylallophanoyl) urea-type moiety.

Molecular Formula C14H20N4O2
Molecular Weight 276.33 g/mol
CAS No. 80712-08-9
Cat. No. B12759870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)-
CAS80712-08-9
Molecular FormulaC14H20N4O2
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCN(CC2)C(=O)NC(=O)NC
InChIInChI=1S/C14H20N4O2/c1-11-5-3-4-6-12(11)17-7-9-18(10-8-17)14(20)16-13(19)15-2/h3-6H,7-10H2,1-2H3,(H2,15,16,19,20)
InChIKeyORJZXZPYURECRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)- (CAS 80712-08-9): Core Physicochemical and Structural Profile for Research Procurement


1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)- (CAS 80712-08-9) is a synthetic piperazine carboxamidine derivative with the molecular formula C14H20N4O2 and a molecular weight of 276.33 g/mol . This compound belongs to a subclass of 1-piperazinecarboxamides bearing a 4-aryl substituent and an N-methylcarbamoyl (methylallophanoyl) urea-type moiety [1]. The presence of a 2-methylphenyl (ortho-tolyl) group at the piperazine N-4 position imparts distinctive steric and electronic properties that differentiate it from its meta- and para-substituted regioisomers as well as from halo-substituted analogs commonly listed in commercial catalogues . These structural features are foundational for structure–activity relationship (SAR) studies in neuropharmacological and anti-inflammatory research programmes [1].

Why 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)- Cannot Be Freely Substituted with In-Class Piperazine Carboxamides


Substitution among piperazine carboxamide analogs is not chemically or pharmacologically neutral due to the sensitivity of the methylallophanoyl scaffold to even single-atom changes on the N-4 aryl ring [1]. The 2-methylphenyl (ortho-tolyl) regioisomer exhibits a distinct hydrogen-bond donor count of 2 and a rotatable bond count of 1, compared to the N-methyl-N-(methylcarbamoyl) variants which show altered hydrogen-bond donor topologies [2][3]. Steric congestion introduced by the ortho-methyl group restricts conformational flexibility of the piperazine–aryl bond, potentially altering target engagement profiles that cannot be replicated by meta-tolyl (CAS 80712-09-0) or para-tolyl analogs [3]. Furthermore, the absence of the ortho-methyl group in the unsubstituted phenyl analog (CAS 80712-07-8) eliminates this steric bias entirely, resulting in different molecular recognition properties [4]. These conformational and electronic distinctions mandate compound-specific procurement rather than generic replacement for rigorous SAR or reference-standard use.

Quantitative Differential Evidence: 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)- versus Closest Structural Analogs


Ortho-Methyl versus Meta-Methyl Isomer: XLogP3 and Topological Polar Surface Area Differentiation

The 2-methylphenyl (ortho-tolyl) analog exhibits a computed XLogP3 value of 1.7, identical to that of the 3-methylphenyl (meta-tolyl) isomer (CAS 80712-09-0) [1][2]. However, the topological polar surface area (TPSA) of the ortho-substituted compound is 64.7 Ų, contrasting with the meta analog's TPSA of 55.9 Ų [1][3]. The difference of 8.8 Ų (15.7%) reflects altered nitrogen lone-pair exposure in the ortho derivative arising from steric shielding by the adjacent methyl group, which may influence membrane permeability and target binding differently [3].

Physicochemical profiling ADME prediction SAR studies

Ortho-Methylphenyl versus 3-Chlorophenyl Analog: Molecular Weight and Lipophilicity Divergence

The 4-(3-chlorophenyl)-N-methyl-N-((methylamino)carbonyl) analog (CAS 80712-14-7) is a common halogenated comparator with a molecular weight of 310.78 g/mol and XLogP3 of 2.4, whereas the target ortho-tolyl compound (CAS 80712-08-9) has a molecular weight of 276.33 g/mol and XLogP3 of 1.7 [1][2]. The 34.45 g/mol mass difference (12.5% higher for the chloro analog) and a 0.7-unit higher XLogP3 (approximately 5× greater theoretical octanol-water partition potential) indicate substantially greater lipophilicity for the chlorinated comparator, which can lead to divergent pharmacokinetic behaviour and solubility profiles that are critical for in vivo study designs [2].

Lipophilicity Molecular weight Halogen substitution

Ortho-Methyl versus Unsubstituted Phenyl Analog: Hydrogen Bond Donor and Rotatable Bond Count Comparison

The unsubstituted phenyl analog (CAS 80712-07-8, MW 262.31 g/mol) features a hydrogen bond donor count of 2 and a rotatable bond count of 1, identical to the ortho-tolyl target compound [1][2]. However, the ortho-methyl group in CAS 80712-08-9 introduces steric hindrance that reduces conformational freedom of the N-4 aryl ring relative to the unsubstituted phenyl compound, despite the identical rotatable bond enumeration [2]. The molecular weight of the target (276.33 g/mol) is 14.02 Da (5.3%) higher than the phenyl analog, a difference attributable exclusively to the addition of a methyl group [2]. This minimal mass addition provides a steric 'bias' that can be exploited in target engagement studies without significantly altering global physicochemical parameters .

Conformational restriction Hydrogen bonding Molecular rigidity

Tautomer Population Diversity: Ortho-Methyl Enrichment in Piperazine Carboxamide Derivatives

The N-((methylamino)carbonyl)-4-(2-methylphenyl) compound (CAS 80712-08-9) is computed to exhibit 5 tautomeric variants, a feature inherent to the methylallophanoyl (urea) substructure [1]. By contrast, methyl-substituted N-methylcarbamoyl analogs bearing only one urea NH donor show 2 tautomeric variants (e.g., N-methyl-N-(methylcarbamoyl)-4-phenylpiperazine-1-carboxamide) [2]. The larger tautomer population in the target compound arises from the presence of two distinct urea NH donors, enabling additional prototropic shifts that may be relevant for binding to biological targets in different protonation states [1][2]. This expanded tautomer landscape is not shared by N-methylated analogs [2].

Tautomerism Structural diversity Medicinal chemistry

Optimal Application Scenarios for 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)- Based on Differential Evidence


Structure–Activity Relationship (SAR) Studies Requiring Ortho-Substituted Piperazine Carboxamide Scaffolds

The steric influence of the ortho-methyl group, combined with the preserved dual urea hydrogen-bond donor architecture, makes CAS 80712-08-9 the appropriate building block for SAR libraries exploring the impact of proximal steric volume on target affinity [1][2]. Replacement with the unsubstituted phenyl analog (CAS 80712-07-8) would eliminate this steric component entirely, while substitution with the meta-tolyl isomer would reposition the methyl group out of the ortho plane, altering receptor recognition geometries [1].

Physicochemical Profiling and ADME Optimization Campaigns Focusing on TPSA-Driven Permeability Tuning

With a TPSA of 64.7 Ų, the ortho-tolyl compound offers a measurable 8.8 Ų difference from the meta-tolyl analog (55.9 Ų) [1][3]. Drug discovery teams performing parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies can use this pair to decouple lipophilicity (identical XLogP3 of 1.7) from TPSA effects, an important step in property-based drug design [2].

Aqueous-Phase Biochemical Assays Prioritizing Lower Lipophilicity and Molecular Weight

CAS 80712-08-9 possesses a lower XLogP3 (1.7 vs. 2.4) and a 12.5% lower molecular weight compared to the 3-chlorophenyl analog (CAS 80712-14-7) [2][4]. These features predict superior aqueous solubility and reduced nonspecific binding, making it the preferred compound for in vitro enzymatic or receptor-binding assays where organic solvent concentrations must be minimized [4].

Reference Standard for Analytical Method Validation and Isomeric Purity Discrimination

The ortho-tolyl regioisomer can serve as a well-defined reference standard for HPLC or LC-MS method validation, where isomeric discrimination between ortho-, meta-, and para-tolyl piperazine carboxamides is required [1][3]. The presence of 5 distinct tautomeric forms provides a fingerprint-like retention time profile that can confirm compound identity when authentic reference material is needed for regulatory or quality control purposes [1][5].

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